Borane-tetrahydrofuran

Descripción

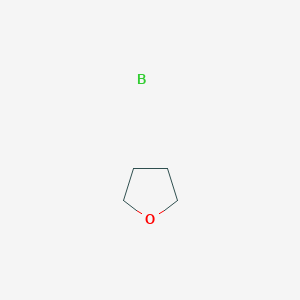

Structure

3D Structure of Parent

Propiedades

InChI |

InChI=1S/C4H8O.B/c1-2-4-5-3-1;/h1-4H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTDFICHZKXYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] 10% Solution in tetrahydrofuran: Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Borane-tetrahydrofuran complex | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14044-65-6 | |

| Record name | Boron, trihydro(tetrahydrofuran)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofuran--borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORANE-TETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EAR4ERR1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Borane-Tetrahydrofuran Complex: A Comprehensive Technical Guide

Borane-tetrahydrofuran complex (BH3-THF) is a pivotal reagent in modern organic synthesis, prized for its versatility as a reducing agent and its central role in hydroboration reactions. This guide provides an in-depth overview of its properties, preparation, applications, and safety protocols, tailored for professionals in research, chemical sciences, and pharmaceutical development.

Core Properties and Specifications

BH3-THF is a coordination complex formed between the Lewis acid borane (BH3) and the Lewis base tetrahydrofuran (THF).[1][2] This complexation stabilizes the highly reactive borane, making it a convenient and manageable reagent for laboratory and industrial use.[2][3] Commercially, it is most often available as a 1 M solution in THF.[2][4]

Table 1: Physical and Chemical Properties of this compound Complex

| Property | Value | References |

| Chemical Formula | C4H11BO | [5] |

| Molecular Weight | 85.94 g/mol | [5][6] |

| Appearance | Colorless liquid | [1][6] |

| CAS Number | 14044-65-6 | [5][6] |

| Density (1M solution in THF) | ~0.876 - 0.898 g/mL at 25 °C | [4][6] |

| Boiling Point | 66 °C (for THF) | [6] |

| Melting Point | -66 °C | [5] |

| Flash Point | -17 °C (1.4 °F) (closed cup) | [4][5] |

| Stability | Thermally unstable; stabilized with <0.005 M NaBH4.[6] Air and moisture sensitive.[1][7] May form explosive peroxides.[8] |

Preparation and Synthesis

While commercially available, BH3-THF can be prepared in the laboratory. The most common methods involve the in-situ generation from sodium borohydride.

This protocol describes a common laboratory-scale synthesis.

-

Apparatus Setup: Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the borane.

-

Reagent Charging: In the flask, place sodium borohydride (1.0 eq) and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Reaction Initiation: Cool the stirred suspension in an ice bath. Slowly add a solution of boron trifluoride diethyl etherate (BF3·OEt2) (1.0 eq) in THF dropwise via the addition funnel.

-

Reaction and Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by observing the cessation of gas evolution.

-

Work-up and Storage: The resulting solution of BH3-THF is typically used directly. For storage, it should be kept in a sealed container under an inert atmosphere and refrigerated at temperatures below 5°C.[6]

A similar preparation involves the oxidation of sodium borohydride with iodine in THF.[5][9]

Key Chemical Reactions and Applications

BH3-THF is a cornerstone reagent for two major classes of reactions: reductions and hydroborations.

BH3-THF is a powerful and often selective reducing agent. It readily reduces a wide array of functional groups, including aldehydes, ketones, carboxylic acids, amides, nitriles, and oximes.[6][8][10] A key advantage is its ability to reduce carboxylic acids to primary alcohols faster than many other functional groups.[6][8]

Table 2: Reactivity of BH3-THF with Various Functional Groups

| Functional Group | Product | Notes | References |

| Carboxylic Acid | Primary Alcohol | Preferred reagent for this transformation. | [5][6] |

| Aldehyde | Primary Alcohol | Rapid reduction. | [8][10] |

| Ketone | Secondary Alcohol | Effective reduction. | [8][10] |

| Amide | Amine | Excellent reagent for reducing amides to amines. | [3][6] |

| Ester | Primary Alcohol | Reduction is possible. | [10] |

| Nitrile | Primary Amine | Efficient conversion to amines. | [2][10] |

| Alkene/Alkyne | Organoborane | Via hydroboration. | [5][9] |

The mechanism for the reduction of a carboxylic acid involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the corresponding primary alcohol.

Caption: Reduction of a carboxylic acid with BH3-THF.

Hydroboration is a fundamental reaction in which BH3-THF adds across a carbon-carbon double or triple bond.[5][9] This process typically proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity. The resulting organoborane intermediates are highly versatile and can be oxidized to alcohols, protonated to alkanes, or used in carbon-carbon bond-forming reactions.

Caption: General workflow for hydroboration-oxidation.

The precise and selective nature of BH3-THF makes it invaluable in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[11][12][13] Its ability to reduce functional groups under mild conditions is critical for constructing complex molecules without disturbing sensitive stereocenters or protecting groups.[6] It is used in the manufacturing processes of drugs such as montelukast sodium and entecavir.[11][14]

Safety and Handling

BH3-THF is a hazardous reagent that requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | References |

| 🔥 | GHS02 | Highly flammable liquid and vapor. | [5][7] |

| 💧🔥 | GHS02 | In contact with water releases flammable gases which may ignite spontaneously. | [7] |

| 💀 | GHS06 | Harmful if swallowed. | [5][7] |

| 🔥 | GHS05 | Causes serious eye damage. | [5][7] |

| ⚠️ | GHS07 | Causes skin irritation. May cause respiratory irritation. | [5][7] |

Key Safety Precautions:

-

Handling: Always handle BH3-THF solutions under an inert atmosphere (e.g., nitrogen or argon) using air-free techniques to prevent contact with moisture and air.[9][15]

-

Storage: Store in a tightly sealed container, refrigerated (2-8°C is recommended).[4][6] Containers should be dated upon opening and periodically checked for peroxide formation.[7]

-

Incompatibilities: It reacts violently with water, alcohols, acids, and oxidizing agents.[8][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical safety goggles, and gloves.[7][15]

-

Fire Safety: Use a Class D fire extinguisher (dry chemical or sand). Do not use water, foam, or halogenated agents. [16]

Detailed Experimental Protocols

This protocol provides a general procedure for the reduction of a carboxylic acid to a primary alcohol.

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the carboxylic acid (e.g., benzoic acid, 1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add the 1.0 M solution of BH3-THF (1.1-1.5 eq) dropwise to the stirred solution. Control the addition rate to maintain the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0°C until gas evolution ceases. This destroys any excess borane.

-

Work-up: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

This protocol outlines the two-step conversion of an alkene to an alcohol.

-

Hydroboration Step:

-

Setup: In a flame-dried, nitrogen-flushed flask, dissolve the alkene (e.g., 1-octene, 1.0 eq) in anhydrous THF.

-

Addition: Cool the solution to 0°C and add 1.0 M BH3-THF (0.4 eq, to provide a slight excess of B-H bonds) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

-

-

Oxidation Step:

-

Reagent Addition: Cool the reaction mixture back to 0°C. Sequentially and carefully add aqueous sodium hydroxide (e.g., 3 M), followed by the dropwise addition of 30% hydrogen peroxide (H2O2). Maintain the temperature below 20°C during the exothermic addition.

-

Reaction: After the addition, heat the mixture to 50°C for 1 hour to ensure complete oxidation.

-

Work-up: Cool the mixture to room temperature, separate the layers, and extract the aqueous layer with an ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting alcohol via distillation or column chromatography.

-

Caption: Experimental workflow for hydroboration-oxidation.

References

- 1. CAS 14044-65-6: this compound complex [cymitquimica.com]

- 2. acs.org [acs.org]

- 3. Borane Reagents [organic-chemistry.org]

- 4. ボラン-テトラヒドロフラン錯体 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 6. media.msanet.com [media.msanet.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound complex | 14044-65-6 [chemicalbook.com]

- 9. Applications of this compound Complex_Chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Page loading... [guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. zhishangchemical.com [zhishangchemical.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. media.msanet.com [media.msanet.com]

Borane-Tetrahydrofuran Complex: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borane-tetrahydrofuran (BTHF or BH₃·THF) is a pivotal reagent in modern organic synthesis, prized for its versatility as a reducing agent and as a source of borane for hydroboration reactions. This guide provides an in-depth overview of the synthesis, properties, and applications of BTHF, with a focus on practical information for laboratory use. Detailed experimental protocols, safety and handling procedures, and key quantitative data are presented to support its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

Introduction

This compound is a coordination complex of borane (BH₃) with the Lewis base tetrahydrofuran (THF).[1][2] In this adduct, the electron-deficient boron atom of borane accepts a lone pair of electrons from the oxygen atom of THF, forming a stable complex.[2] This stabilization is crucial, as free borane exists as the toxic and pyrophoric gas diborane (B₂H₆).[3][4] The BTHF complex offers a safer and more convenient means of handling and dispensing borane for a wide array of chemical transformations.[5]

Its primary applications lie in the reduction of functional groups, such as carboxylic acids to alcohols, and in the hydroboration of alkenes and alkynes, a key step in the anti-Markovnikov hydration of unsaturated bonds.[6] The regioselectivity and stereospecificity of the hydroboration-oxidation sequence make it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) like montelukast sodium and entecavir.[7][8]

Synthesis of this compound

The BTHF complex is commercially available, typically as a 1 M solution in THF.[9] However, it can also be prepared in the laboratory through several methods.

Common Synthetic Routes

Two prevalent methods for the laboratory synthesis of BTHF are:

-

From Sodium Borohydride and Boron Trifluoride Etherate: This is a widely used method involving the reaction of sodium borohydride with boron trifluoride diethyl etherate in THF.[7]

-

From Diborane and Tetrahydrofuran: This method involves dissolving diborane gas directly into THF.[10] While straightforward, it requires the handling of highly hazardous diborane gas.

-

From Sodium Borohydride and Iodine: A practical alternative involves the oxidation of sodium borohydride with iodine in THF.

Experimental Protocol: Synthesis from Sodium Borohydride and Aluminum Trichloride/Boron Trifluoride Tetrahydrofuran

This protocol is adapted from a common industrial preparation method.[7]

Materials:

-

Tetrahydrofuran (THF), anhydrous

-

Aluminum trichloride (AlCl₃), anhydrous

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride tetrahydrofuran complex (BF₃·THF) solution (48%)

-

Four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet/outlet

-

Glove box (optional, for handling anhydrous reagents)

Procedure:

-

Preparation of Aluminum Trichloride Solution: In a glove box, add 360 g of anhydrous THF to a 500 mL four-necked flask. While maintaining the temperature between 10-15 °C, slowly add 18 g of aluminum trichloride with stirring until all solids have dissolved. Allow the solution to return to room temperature.[7]

-

Reaction Setup: To a 1000 mL four-necked flask, add 11.35 g (0.3 mol) of sodium borohydride and 55 g of anhydrous THF. Stir the suspension at room temperature under a nitrogen atmosphere.[7]

-

Addition of Aluminum Trichloride Solution: Slowly add 346.71 g of the 5% aluminum trichloride in THF solution (0.13 mol) dropwise to the sodium borohydride suspension over 1 hour. Maintain the reaction temperature at 30 °C.[7]

-

Addition of Boron Trifluoride Solution: Subsequently, add 21.19 g of a 48% boron trifluoride tetrahydrofuran solution (0.15 mol) dropwise over 30 minutes, keeping the temperature at 30 °C.[7]

-

Reaction and Workup: After the additions are complete, heat the reaction mixture to 68 °C and maintain a full reflux for 2 hours. Cool the mixture to room temperature and filter to remove the aluminum trichloride precipitate. The filtrate is the this compound complex solution.[7]

Physical and Chemical Properties

The properties of BTHF are summarized in the tables below. It is typically handled as a solution in THF.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁BO | [1] |

| Molar Mass | 85.94 g/mol | [1][9] |

| Appearance | Colorless liquid | [1] |

| Density (1 M solution in THF at 25 °C) | 0.876 - 0.898 g/mL | [1][11] |

| Boiling Point | Decomposes above 50 °C; THF boils at 66 °C | [1] |

| Flash Point (closed cup) | -22 °C (-7.6 °F) | [1] |

| Solubility | Miscible with ethers and other organic solvents; reacts violently with water. | [11] |

Spectroscopic Data

| Spectroscopic Method | Key Features | Reference(s) |

| ¹¹B NMR | The chemical shift is dependent on the coordination strength. Stronger complexes are shifted upfield. The complex with THF is generally found at a higher field than the diborane dimer. | [12] |

| FTIR/Raman | The vibrational spectra of the B-H bonds are characteristic. | [13][14] |

Stability and Handling

Thermal Stability

BTHF is thermally unstable and should be stored at low temperatures (below 5 °C) to maximize its shelf life.[1] At temperatures above 50 °C, it can decompose, releasing diborane gas.[1] Decomposition can also occur at room temperature, albeit at a slower rate, through the cleavage of the THF ring.[15]

Stabilizers

Commercial BTHF solutions are often stabilized to prevent decomposition. Common stabilizers include:

-

Sodium borohydride (NaBH₄): A small amount (e.g., 0.005 M) is often added.[1]

-

Amines: Hindered amines such as 1,2,2,6,6-pentamethylpiperidine or N-isopropyl-N-methyl-tert-butylamine have been shown to provide superior stability at ambient temperatures.[15]

Safe Handling and Storage

Storage:

-

Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[16]

-

Refrigeration (2-8 °C) is recommended for long-term storage.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.

-

Containers should be tightly sealed.

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Ground and bond containers and receiving equipment to prevent static discharge.[16]

-

Use non-sparking tools.[16]

-

Avoid contact with water, as it reacts violently to produce flammable hydrogen gas.[1]

-

Be aware that THF can form explosive peroxides upon exposure to air, especially upon concentration.[17]

Applications in Organic Synthesis

BTHF is a versatile reagent with numerous applications in organic synthesis.

Hydroboration-Oxidation of Alkenes

This is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity.

Step 1: Hydroboration: Borane adds across the double bond, with the boron atom attaching to the less substituted carbon and a hydrogen atom to the more substituted carbon.[4] This step is concerted and proceeds through a four-membered transition state.[18]

Step 2: Oxidation: The resulting trialkylborane is oxidized, typically with hydrogen peroxide and a base (e.g., NaOH), to yield the alcohol.[4] The C-B bond is replaced with a C-OH bond with retention of stereochemistry.[18]

This protocol is a representative example of a hydroboration-oxidation reaction.[3]

Materials:

-

1-Octene

-

1.0 M this compound solution in THF

-

Acetone

-

Water

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dry conical vial with a spin vane and septum cap

-

Syringes and needles

Procedure:

-

Reaction Setup: To a dry 5-mL conical vial containing a spin vane, add 150 mg of 1-octene. Seal the vial with a septum cap.

-

Hydroboration: Using a dry syringe, slowly add approximately 0.8 mL of the 1.0 M BTHF solution to the vial over 1 minute with stirring. Continue stirring for an additional 5 minutes.[3]

-

Quenching Excess Borane: Add 15 drops of acetone to the reaction mixture and stir for 2 minutes to quench any unreacted BTHF.[3]

-

Oxidation: Carefully add 4 drops of water, followed by 0.3 mL of 3 M NaOH solution and 0.3 mL of 30% H₂O₂ solution. Caution: Hydrogen peroxide is a strong oxidizer. Add each reagent slowly over approximately 30 seconds.[3]

-

Workup: After the addition is complete, stir the mixture for at least 30 minutes. Add diethyl ether to extract the product. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Isolation: Remove the drying agent by filtration and evaporate the solvent to obtain the product, 1-octanol.

Reduction of Functional Groups

BTHF is an effective reducing agent for a variety of functional groups, most notably carboxylic acids.

-

Carboxylic Acids to Alcohols: BTHF selectively reduces carboxylic acids to the corresponding primary alcohols in the presence of other reducible functional groups like esters.[19][20]

-

Other Reductions: It can also reduce aldehydes, ketones, amides, nitriles, and imines.[1]

Visualizations

Synthesis of this compound

References

- 1. media.msanet.com [media.msanet.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. orgsyn.org [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 10. US6048985A - this compound complex method of storing and reacting this compound complex - Google Patents [patents.google.com]

- 11. grokipedia.com [grokipedia.com]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound complex(14044-65-6) IR Spectrum [m.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. orgosolver.com [orgosolver.com]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to Hydroboration with Borane Tetrahydrofuran (B-THF)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydroboration reaction utilizing the Borane Tetrahydrofuran (B-THF) complex. It covers the fundamental principles, reaction mechanisms, experimental protocols, and safety considerations pertinent to laboratory and process development settings. The strategic application of this reaction in the synthesis of complex organic molecules, particularly within the pharmaceutical industry, is also highlighted.

Introduction to Hydroboration and the B-THF Reagent

Hydroboration is a powerful chemical reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond.[1] The subsequent oxidation of the resulting organoborane intermediate provides a highly efficient route to alcohols, amines, and other functional groups.[1][2] The development of this methodology by Herbert C. Brown was recognized with the Nobel Prize in Chemistry, underscoring its significance in organic synthesis.[1]

Borane (BH₃) itself is a toxic, flammable, and pyrophoric gas that exists as a dimer (B₂H₆).[3][4] For practical laboratory use, it is stabilized by forming a Lewis acid-base complex with a suitable solvent.[5] The Borane-Tetrahydrofuran (B-THF) complex is a widely used solution where the electron-deficient boron is stabilized by the lone pair of electrons on the oxygen atom of the tetrahydrofuran (THF) solvent.[6][7] This complexation makes the reagent significantly safer and easier to handle than gaseous diborane while retaining its reactivity.[5][8] B-THF is commercially available, typically as a 1 M solution in THF.[8][9]

Table 1: Properties and Safety Information for Borane Tetrahydrofuran (1M Solution in THF)

| Property | Data |

| Chemical Formula | C₄H₁₁BO |

| CAS Number | 14044-65-6[10] |

| Appearance | Clear, colorless liquid[11] |

| Molar Mass | 85.94 g·mol⁻¹[10] |

| Flash Point | -17 °C (1 °F) to -22 °C (-5.7 °F)[10][12][13] |

| Primary Hazards | Highly flammable liquid and vapor; Reacts violently with water, releasing flammable hydrogen gas that may ignite spontaneously; Causes serious eye damage and skin irritation.[8][12][14] |

| Storage & Handling | Store under an inert atmosphere (e.g., Nitrogen) at low temperatures (0-8 °C) to maximize shelf-life.[5][9][13] Solutions are air and moisture sensitive.[10][14] Use air-free techniques for handling.[10] |

| Incompatibilities | Water, moist air, alcohols, acids, and oxidizing agents.[12][14] |

| Decomposition | Above 50 °C, the complex can evolve flammable and toxic diborane gas.[12] THF can also form explosive peroxides upon prolonged exposure to air.[12] |

The Hydroboration-Oxidation Reaction: Mechanism and Selectivity

The most common application of hydroboration is the two-step hydroboration-oxidation sequence, which converts an alkene into an alcohol.[15] This process is renowned for its predictable and high degree of regioselectivity and stereoselectivity.

2.1. Reaction Mechanism

The overall transformation consists of two distinct stages: the hydroboration of the alkene followed by the oxidation of the organoborane intermediate.

-

Step 1: Hydroboration. The addition of the B-H bond across the alkene occurs in a concerted, four-centered transition state.[6][16] The boron atom adds to the less sterically hindered carbon of the double bond, while the hydrogen atom adds to the more substituted carbon.[3][17] This process can repeat two more times to form a trialkylborane, where one mole of BH₃ reacts with three moles of alkene.[6][17]

-

Step 2: Oxidation. The trialkylborane is not typically isolated but is oxidized in situ.[18] Treatment with hydrogen peroxide (H₂O₂) in the presence of a base (commonly aqueous NaOH) generates a hydroperoxide anion (HOO⁻).[16][17] This nucleophile attacks the electrophilic boron atom.[6] A subsequent rearrangement involves an alkyl group migrating from the boron to the adjacent oxygen, displacing a hydroxide ion.[3][16] This migration proceeds with retention of stereochemistry at the migrating carbon.[16] Repetition of this process for all three alkyl groups, followed by hydrolysis of the resulting borate ester, yields three molecules of the alcohol product and boric acid (B(OH)₃) as a byproduct.[17]

2.2. Regioselectivity

Hydroboration-oxidation exhibits excellent and predictable anti-Markovnikov regioselectivity .[17] This means the hydroxyl group is installed at the less substituted carbon of the original double bond.[17][19] This outcome is primarily governed by two factors in the hydroboration step:

-

Steric Effects: The boron atom, being larger than the hydrogen atom, preferentially adds to the less sterically hindered carbon atom of the alkene.[16]

-

Electronic Effects: Although subtle, there is a partial positive charge on the boron and a partial negative charge on the hydrogen in the B-H bond. The boron acts as the electrophile, and in the transition state, the more substituted carbon can better stabilize a partial positive charge.[20]

This selectivity is a key feature that makes the reaction complementary to methods like acid-catalyzed hydration, which follow Markovnikov's rule.[2] For terminal alkenes, the selectivity for the anti-Markovnikov product is often very high.

2.3. Stereoselectivity

The hydroboration reaction is stereospecific, proceeding via syn-addition .[4][18] This means that the boron and hydrogen atoms add to the same face of the double bond.[3] Because the subsequent oxidation step occurs with retention of configuration, the overall hydroboration-oxidation sequence results in the syn-addition of H and OH across the alkene.[16] This stereochemical control is crucial in the synthesis of chiral molecules where specific diastereomers are required.

Quantitative Data

The efficiency and selectivity of hydroboration-oxidation are substrate-dependent. Bulky boranes, such as 9-BBN or disiamylborane, can be used to further enhance regioselectivity, especially with less biased alkenes.[1][16]

Table 2: Representative Yields and Regioselectivity in Hydroboration-Oxidation with B-THF

| Substrate | Major Product | Regioselectivity (% Anti-Markovnikov) | Typical Yield (%) |

| 1-Hexene | 1-Hexanol | >99% | ~90%[15] |

| Styrene | 2-Phenylethanol | ~80-98%[21][22] | 75-85%[21] |

| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | >98% | High[23] |

Note: Yields and selectivity can vary based on specific reaction conditions, scale, and purification methods.

Experimental Protocols

Proper experimental technique is critical for safety and success. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and anhydrous solvents.[10]

4.1. General Protocol: Hydroboration-Oxidation of 1-Octene

This protocol is adapted from standard laboratory procedures.[17]

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.

-

Reagent Charging: Charge the flask with 1-octene (e.g., 10 mmol) dissolved in anhydrous THF (20 mL).

-

Hydroboration: Cool the flask to 0 °C in an ice bath. Add 1.0 M B-THF solution (e.g., 3.7 mL, 3.7 mmol, ~0.37 equivalents) dropwise to the stirred solution of the alkene over 10-15 minutes, maintaining the temperature below 5 °C. Slower addition can improve regioselectivity.[17] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Quenching Excess Borane (Optional but Recommended): Cautiously add a few drops of water or acetone to quench any unreacted borane.[17]

-

Oxidation: Cool the reaction mixture again to 0 °C. Slowly and carefully add 3 M aqueous sodium hydroxide (e.g., 4 mL), followed by the dropwise addition of 30% hydrogen peroxide (e.g., 4 mL). Caution: This addition is exothermic; maintain the temperature below 30 °C.

-

Reaction Completion: After the H₂O₂ addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours or gently heat to ~50 °C for 1 hour to ensure complete oxidation.[17]

-

Workup: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL). Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude alcohol product by flash column chromatography or distillation.

Applications in Drug Development

The ability to introduce a hydroxyl group with high regio- and stereocontrol makes hydroboration-oxidation an invaluable tool in medicinal chemistry and process development for pharmaceuticals.[24] Key applications include:

-

Synthesis of Chiral Alcohols: Asymmetric hydroboration, using chiral borane reagents, allows for the enantioselective synthesis of chiral alcohols, which are common structural motifs in active pharmaceutical ingredients (APIs).

-

Access to Primary Alcohols: The anti-Markovnikov selectivity provides a reliable method for synthesizing primary alcohols from terminal alkenes, a transformation that is often challenging with other hydration methods.

-

Intermediate Synthesis: The organoborane intermediates can be converted to a variety of other functional groups, not just alcohols. For example, treatment with amines or halogens can yield amines or alkyl halides, respectively, expanding the synthetic utility of the reaction.[1] This versatility is crucial for building the complex molecular architectures required in modern drug discovery.[25]

Conclusion

Hydroboration using the B-THF complex is a cornerstone reaction in modern organic synthesis. Its convenience, high yields, and exceptional control over both regiochemistry and stereochemistry provide a reliable pathway for the anti-Markovnikov hydration of alkenes. For researchers in drug development, mastering this reaction is essential for the efficient and selective construction of complex molecular targets. Adherence to strict safety protocols is paramount due to the reactive and hazardous nature of the borane reagent.

References

- 1. Hydroboration - Wikipedia [en.wikipedia.org]

- 2. scienceinfo.com [scienceinfo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Why is the borane–THF complex used for hydroboration? | Filo [askfilo.com]

- 6. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. docsity.com [docsity.com]

- 8. acs.org [acs.org]

- 9. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 10. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. media.msanet.com [media.msanet.com]

- 13. media.msanet.com [media.msanet.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 16. orgosolver.com [orgosolver.com]

- 17. community.wvu.edu [community.wvu.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. youtube.com [youtube.com]

- 21. repository.rit.edu [repository.rit.edu]

- 22. Solved In this experiment you will hydroborate styrene with | Chegg.com [chegg.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Grant Details | Paper Digest [paperdigest.org]

- 25. researchgate.net [researchgate.net]

Borane-Tetrahydrofuran (BH₃•THF): A Comprehensive Technical Guide for Researchers

Abstract: This technical guide provides an in-depth overview of the borane-tetrahydrofuran (BH₃•THF) complex, a pivotal reagent in modern organic synthesis. As a stabilized, commercially available source of borane, this Lewis acid-base adduct offers significant advantages in handling and safety over gaseous diborane.[1][2][3] This document details its physicochemical properties, synthesis, and key applications, with a focus on hydroboration and the selective reduction of various functional groups.[3][4][5][6] Detailed experimental protocols, quantitative data tables, and reaction pathway visualizations are provided to support researchers, scientists, and drug development professionals in its effective and safe utilization.

Introduction

This compound (BH₃•THF) is a coordination complex formed between the Lewis acid borane (BH₃) and the Lewis base tetrahydrofuran (THF).[1][7][8] In this adduct, the electron-deficient boron atom accepts a lone pair of electrons from the oxygen atom in the THF molecule, forming a stable, colorless solution.[1][7] This complexation prevents borane from dimerizing into diborane (B₂H₆), a toxic, flammable, and explosive gas that is difficult to handle.[1][9] Consequently, BH₃•THF serves as a convenient and safer surrogate for diborane, and is widely used for two primary classes of reactions: the hydroboration of alkenes and alkynes, and the chemoselective reduction of functional groups such as carboxylic acids, amides, and nitriles.[3][4][5][6][10]

Physicochemical and Safety Properties

The BH₃•THF complex is typically supplied as a 1 M solution in tetrahydrofuran. Its properties are summarized below.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 14044-65-6 | [5][11] |

| Chemical Formula | C₄H₁₁BO | [5][7][8] |

| Molecular Weight | 85.94 g/mol | [7][11] |

| Appearance | Colorless to pale yellow liquid | [7][8][12] |

| Density (1M in THF) | 0.876 - 0.898 g/mL at 25 °C | [7] |

| Flash Point | -17 °C to -22 °C (-5.7 °F to 1 °F) | [5][12] |

| Boiling Point | Decomposes; THF boils at ~66 °C | [7] |

| Stability | Thermally unstable; stabilized with ~0.005 M NaBH₄ | |

| Solubility | Soluble in ethereal solvents | [7] |

GHS Hazard Summary

| Hazard Class | Hazard Statement | References |

| Flammable Liquids | H225: Highly flammable liquid and vapor | [1][13] |

| Water-Reactive | H260: In contact with water releases flammable gases which may ignite spontaneously | [1][13] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Eye Damage | H318: Causes serious eye damage | [1] |

| Skin Irritation | H315: Causes skin irritation | [5][13] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [5] |

| Carcinogenicity | H351: Suspected of causing cancer (due to THF) | [14] |

| Peroxide Formation | May form explosive peroxides upon exposure to air | [6][12][14] |

Synthesis and Formation

The BH₃•THF adduct is formed through the donation of a lone pair of electrons from the oxygen atom of THF (the Lewis base) to the empty p-orbital of the boron atom in borane (the Lewis acid). While commercially available, it can be prepared in the laboratory via several routes, including the reaction of sodium borohydride with iodine or the reaction of boron trifluoride etherate with sodium borohydride in THF.[5][15]

References

- 1. acs.org [acs.org]

- 2. Borane Reagents [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. media.msanet.com [media.msanet.com]

- 5. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 6. Applications of this compound Complex_Chemicalbook [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. CAS 14044-65-6: this compound complex [cymitquimica.com]

- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. This compound complex | 14044-65-6 [chemicalbook.com]

- 11. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Borane-Tetrahydrofuran Complex: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The borane-tetrahydrofuran complex (BH₃-THF) is a pivotal reagent in modern organic synthesis, prized for its role as a stable and convenient source of borane (BH₃). This guide provides a comprehensive technical overview of the chemical structure, bonding, and spectroscopic properties of the BH₃-THF adduct. Detailed experimental protocols for its synthesis are presented, along with in-depth discussions and visualizations of its primary reaction mechanisms, namely hydroboration and the reduction of carboxylic acids. This document aims to serve as a thorough resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this versatile reagent.

Chemical Structure and Bonding

The this compound complex is a Lewis acid-base adduct.[1] In this arrangement, the electron-deficient boron atom of borane acts as a Lewis acid, accepting a pair of electrons from the oxygen atom of the tetrahydrofuran (THF) molecule, which serves as a Lewis base.[1] This coordination forms a dative bond between boron and oxygen, resulting in a stable complex.[1]

The formation of this adduct is crucial as it stabilizes the highly reactive and pyrophoric monomeric borane (BH₃), which would otherwise dimerize to form diborane (B₂H₆), a toxic gas.[1] The complexation with THF allows for the safe and convenient handling of borane in solution.[1]

In the complex, the boron atom adopts a tetrahedral geometry, bonded to three hydrogen atoms and the oxygen atom of the THF ring.

Physicochemical and Spectroscopic Data

The borane-THF complex is typically supplied and used as a solution in THF, most commonly at a concentration of 1 M.[3] The solution is a colorless liquid.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁BO | [1] |

| Molar Mass | 85.94 g/mol | [1] |

| Appearance | Colorless liquid (as a solution in THF) | [4] |

| Density (1 M solution in THF) | 0.898 g/mL at 25 °C | [3] |

| ¹¹B NMR Chemical Shift | Quartet | [5] |

| ¹H NMR Chemical Shifts (THF) | δ ~1.85 ppm (m), ~3.75 ppm (m) | |

| ¹³C NMR Chemical Shifts (THF) | δ ~25 ppm, ~67 ppm |

Note on NMR Data: The ¹H and ¹³C NMR spectra of commercially available borane-THF solutions are dominated by the signals of the THF solvent. The complexation with borane is expected to cause a downfield shift of the protons and carbons of THF alpha to the oxygen atom. However, specific, well-resolved, and assigned chemical shifts for the complexed THF molecule are not consistently reported in the literature due to the dynamic equilibrium and the overwhelming presence of the free solvent. The ¹¹B NMR spectrum is characteristic and shows a quartet, indicative of the boron atom being coupled to three hydrogen atoms.[5]

Experimental Protocols: Synthesis of this compound

The borane-THF complex can be prepared through several methods. The most common laboratory preparations involve the reaction of sodium borohydride with an electrophile or the direct dissolution of diborane gas in THF.

Synthesis from Sodium Borohydride and Iodine

This method provides a convenient in-situ generation of borane-THF.[1]

Reaction: 2 NaBH₄ + I₂ → B₂H₆ + 2 NaI + H₂ B₂H₆ + 2 THF → 2 BH₃·THF

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium borohydride (2.0 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to create a slurry.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.0 equivalent) in anhydrous THF to the stirred slurry. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting solution of borane-THF can be used directly for subsequent reactions. The sodium iodide byproduct is typically not removed.

Synthesis from Diborane and Tetrahydrofuran

This method involves the direct dissolution of commercially available diborane gas into THF.[6]

Procedure:

-

In a well-ventilated fume hood, equip a flame-dried, multi-necked flask with a gas inlet tube, a magnetic stir bar, and a gas outlet connected to a bubbler and a scrubbing system (e.g., a bleach solution) to neutralize any unreacted diborane.

-

Add anhydrous tetrahydrofuran (THF) to the flask and cool it to 0 °C in an ice bath.

-

Slowly bubble diborane gas through the stirred THF. The dissolution is an exothermic process, and the temperature should be maintained at or below 20 °C.[6]

-

The concentration of the resulting borane-THF solution can be determined by titration.

Safety Note: Diborane is a highly toxic and pyrophoric gas. This procedure should only be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.

Key Reaction Mechanisms

The utility of borane-THF in organic synthesis is primarily centered on two classes of reactions: hydroboration of alkenes and alkynes, and the reduction of carboxylic acids and other functional groups.

Hydroboration-Oxidation of Alkenes

The hydroboration of alkenes is a cornerstone of organoboron chemistry, allowing for the anti-Markovnikov hydration of double bonds.

Caption: Workflow for the hydroboration-oxidation of an alkene.

The mechanism proceeds via a concerted syn-addition of the B-H bond across the alkene double bond. The boron atom adds to the less sterically hindered carbon atom, leading to the anti-Markovnikov regioselectivity. This process repeats two more times to form a trialkylborane. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the corresponding alcohol.

Reduction of Carboxylic Acids

Borane-THF is a highly effective reagent for the reduction of carboxylic acids to primary alcohols. It is often preferred over other reducing agents like lithium aluminum hydride due to its greater functional group tolerance.

Caption: Logical workflow for the reduction of a carboxylic acid.

The reaction is initiated by the acidic proton of the carboxylic acid, which reacts with the hydride of the borane to release hydrogen gas and form an acyloxyborane intermediate. Further reaction with borane leads to the formation of a triacyloxyborane. This species is then reduced during aqueous workup to yield the primary alcohol.

Safety and Handling

This compound complex is a flammable liquid and reacts violently with water, releasing flammable hydrogen gas.[1] It is also sensitive to air and can form explosive peroxides upon prolonged exposure.[6] Therefore, it should always be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques. Commercially available solutions are often stabilized with a small amount of sodium borohydride.[3] It is recommended to store borane-THF solutions at refrigerated temperatures (2-8 °C) to minimize decomposition.[3]

Conclusion

The this compound complex is an indispensable tool in organic synthesis, offering a safe and effective means of utilizing the reactivity of borane. Its role in hydroboration and the selective reduction of carboxylic acids has cemented its importance in both academic research and industrial applications, including drug development. A thorough understanding of its structure, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its safe and efficient application in the laboratory. Further research to fully characterize the solid-state structure of the simple BH₃-THF adduct would be beneficial to the scientific community.

References

Borane-Tetrahydrofuran as a Source of Diborane: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borane-tetrahydrofuran (BHF) serves as a critical reagent in modern organic synthesis, offering a safer and more convenient alternative to gaseous diborane (B₂H₆). This technical guide provides an in-depth exploration of BHF as a source of diborane, focusing on its chemical equilibrium, applications in drug development, and detailed experimental protocols. Quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding. This document is intended to be a comprehensive resource for researchers leveraging borane chemistry in their work.

Introduction to this compound

This compound (BHF) is a Lewis acid-base adduct formed between borane (BH₃) and tetrahydrofuran (THF).[1][2] In this complex, the lone pair of electrons on the oxygen atom of THF coordinates to the electron-deficient boron atom of borane, forming a stable complex.[1][2] This stabilization is crucial as borane itself is highly reactive and exists as the toxic and flammable gas diborane (B₂H₆) under normal conditions.[3][4] The BHF complex is commercially available as a solution in THF, typically at a concentration of 1 M, providing a manageable and safer means of utilizing borane in chemical reactions.[3][4]

The primary utility of BHF lies in its role as a source of the borane moiety (BH₃) for a variety of chemical transformations, most notably hydroboration and reduction reactions.[3][5] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]

The Equilibrium between this compound and Diborane

The BHF complex exists in equilibrium with its constituent Lewis acid and base, and also with diborane. The equilibrium can be represented as follows:

2 BH₃•THF ⇌ 2 BH₃ + 2 THF ⇌ B₂H₆ + 2 THF

In solution, THF effectively stabilizes the monomeric form of borane (BH₃), making it readily available for reactions.[2] However, the complex is thermally unstable and at temperatures above 50°C, the equilibrium can shift, leading to the evolution of diborane gas.[1][2] This property allows BHF to be used as a convenient in situ source of diborane when required.

Quantitative Data

While precise thermodynamic and kinetic data for the BHF-diborane equilibrium in solution are not extensively reported in readily available literature, the thermal decomposition of BHF provides insight into the release of diborane. The stability of BHF solutions is a critical factor for storage and handling.

| Parameter | Value/Observation | Citation(s) |

| Storage Temperature | To maximize shelf-life, BHF solutions should be stored below 5°C. | [1][2] |

| Thermal Decomposition | Above 50°C, BHF in the absence of a substrate can decompose, evolving diborane gas. Near the boiling point of THF (66°C), the dominant decomposition pathway is the loss of diborane. | [1][2] |

| Stabilizers | Commercial BHF solutions are often stabilized with a small amount of sodium borohydride (<0.005 M per mole of BH₃). | [1][2] |

Applications in Drug Development

Borane-based reagents are pivotal in the synthesis of numerous pharmaceutical compounds. The hydroboration-oxidation reaction, for instance, allows for the anti-Markovnikov hydration of alkenes and alkynes, a transformation that is essential in the construction of complex molecular architectures found in many drugs.[3] Furthermore, the reducing properties of BHF are utilized to convert carboxylic acids, amides, and other functional groups to alcohols and amines, which are common moieties in pharmaceutical agents.[3][5]

A significant application of boron chemistry in drug development is the synthesis of boronic acids and their derivatives, which have emerged as a prominent class of enzyme inhibitors.[6] The boron atom in these compounds can form a stable, reversible covalent bond with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[6]

Boronic Acids as Proteasome Inhibitors

A prime example of the successful application of boronic acids in medicine is the development of proteasome inhibitors for cancer therapy. The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a key role in the regulation of cell cycle and apoptosis.[6] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death.

Bortezomib (Velcade®), a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma. The boronic acid moiety of bortezomib is crucial for its mechanism of action, as it forms a stable complex with the hydroxyl group of a threonine residue in the active site of the proteasome.

Experimental Protocols

Safety Precaution: this compound is a flammable liquid that reacts violently with water and is sensitive to air. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves, must be worn.

Generation of Diborane Gas from this compound

This protocol describes the in situ generation of diborane gas from a BHF solution for immediate use in a subsequent reaction.

Materials:

-

This compound complex (1 M solution in THF)

-

Dry, high-boiling point solvent (e.g., diglyme) for the reaction vessel

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

-

Heating mantle with a temperature controller

-

Condenser with a gas outlet

-

Reaction flask

-

Receiving flask for the subsequent reaction, cooled in an ice bath

Procedure:

-

Assemble a flame-dried apparatus consisting of a two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. The outlet of the condenser should be connected via tubing to the receiving flask containing the substrate for the subsequent reaction.

-

Maintain a positive pressure of inert gas throughout the apparatus.

-

Charge the reaction flask with a minimal amount of a dry, high-boiling point solvent to aid in heat transfer.

-

Carefully transfer the desired volume of the 1 M BHF solution to the dropping funnel via a cannula or a syringe.

-

Heat the reaction flask to 55-65°C.

-

Slowly add the BHF solution from the dropping funnel to the heated flask. The BHF will decompose upon heating, releasing diborane gas.

-

The evolved diborane gas, carried by the inert gas stream, will pass through the condenser and into the receiving flask to react with the substrate.

-

Control the rate of addition of the BHF solution to maintain a steady evolution of diborane.

-

After the addition is complete, continue heating for a short period to ensure all the diborane has been transferred.

-

Cool the reaction flask to room temperature before disassembling the apparatus.

Hydroboration-Oxidation of an Alkene

This protocol details the use of BHF for the hydroboration of an alkene, followed by oxidation to the corresponding alcohol.

Materials:

-

Alkene

-

This compound complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions and workup

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve the alkene (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the 1 M BHF solution (0.4 equivalents, as 1 mole of BH₃ reacts with 3 moles of alkene) dropwise via a syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Cool the reaction mixture back to 0°C and slowly add the 3 M sodium hydroxide solution, followed by the careful, dropwise addition of the 30% hydrogen peroxide solution. Caution: This addition is exothermic.

-

Stir the mixture at room temperature for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the product by flash column chromatography or distillation as appropriate.

Reduction of a Carboxylic Acid to an Alcohol

This protocol outlines the reduction of a carboxylic acid to a primary alcohol using BHF.

Materials:

-

Carboxylic acid

-

This compound complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M aqueous solution)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions and workup

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve the carboxylic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the 1 M BHF solution (1.1 equivalents) dropwise via a syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be monitored by TLC.

-

Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess BHF by the slow, dropwise addition of methanol until gas evolution ceases.

-

Add 1 M hydrochloric acid and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the product by flash column chromatography or distillation as appropriate.

Conclusion

This compound is an indispensable reagent in contemporary chemical research and drug development. Its ability to serve as a stable and convenient source of borane, and by extension diborane, facilitates a wide range of synthetic transformations. Understanding the equilibrium governing the release of diborane, coupled with a firm grasp of the experimental protocols for its use, empowers researchers to effectively and safely employ this versatile reagent in the synthesis of novel therapeutics and other complex molecules. The continued exploration of boron-containing compounds as enzyme inhibitors highlights the enduring importance of borane chemistry in advancing medicinal science.

References

- 1. US6048985A - this compound complex method of storing and reacting this compound complex - Google Patents [patents.google.com]

- 2. media.msanet.com [media.msanet.com]

- 3. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Handling and Storage of Borane-tetrahydrofuran Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential precautions and procedures for the safe handling and storage of Borane-tetrahydrofuran (BH3-THF) complex. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of the reagent. Borane-THF is a powerful reducing agent widely used in organic synthesis, but its inherent instability and reactivity necessitate careful management.

Chemical and Physical Properties

This compound complex is a colorless to pale yellow liquid, commercially available as a solution in THF, typically at a concentration of 1 M.[1][2] It is a Lewis acid-base adduct formed between borane (BH3) and tetrahydrofuran (THF).[3] This complexation stabilizes the highly reactive borane monomer, making it a convenient reagent for various chemical transformations, including hydroboration and the reduction of carboxylic acids, amides, and other functional groups.[1][3]

Hazards and Reactivity

Borane-THF is a hazardous substance that presents multiple risks:

-

Flammability: The solution is highly flammable, with a low flash point. Vapors can form explosive mixtures with air.[4]

-

Reactivity with Water: It reacts violently with water and other protic solvents to release flammable hydrogen gas, which can ignite spontaneously.[1][2][3][4]

-

Air and Moisture Sensitivity: The complex is sensitive to both air and moisture, which can lead to its decomposition and a decrease in purity.[1][2]

-

Thermal Instability: Borane-THF is thermally unstable and decomposes at elevated temperatures. Decomposition can become self-sustaining and potentially explosive at temperatures above 40-50°C.[1][5] Above 50°C, it can evolve diborane gas, which is also flammable and toxic.[1]

-

Peroxide Formation: Like its solvent, tetrahydrofuran, the solution can form explosive peroxides upon prolonged exposure to air. This risk is heightened when the solvent is concentrated.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the safe handling and storage of Borane-THF solutions.

Table 1: Recommended Storage Conditions and Stability

| Parameter | Value/Recommendation | Citation |

| Storage Temperature | 2-8°C (Refrigerated) | [6] |

| Below 5°C to maximize shelf-life. | [1][7] | |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon). | [2][3][4] |

| Container | Tightly sealed, in a dry and well-ventilated area. | [4] |

| Shelf Life (Stabilized) | Approximately 12 months under recommended conditions. | [4] |

| Decomposition of 1M Solution at 0-5°C | ~1% loss of activity over 1.5 years. | [8] |

| Decomposition of 2M Solution at 0-5°C | ~2% loss of activity over 318 days. | [8] |

| Decomposition of 1M Solution at Ambient Temp. | ~50% degradation over 120 days. | [8] |

| Decomposition of 2M Solution at Ambient Temp. | ~50% degradation over 60 days. | [8] |

Table 2: Chemical Incompatibilities

| Incompatible Material | Hazard | Citation |

| Water, Moist Air, Alcohols | Violent reaction, release of flammable hydrogen gas. | [1][3] |

| Acids, Acid Chlorides, Acid Anhydrides | Incompatible, may cause vigorous reactions. | [3] |

| Oxidizing Agents | Incompatible, risk of fire or explosion. | [3] |

| Oxygen | Can lead to the formation of explosive peroxides. |

Table 3: Common Stabilizers

| Stabilizer | Typical Concentration | Citation |

| Sodium Borohydride (NaBH4) | <0.005 M | [1] |

Detailed Experimental Protocols

Protocol for Determining the Molarity of Borane-THF Solution (via Hydrolysis and Back-Titration)

This method is based on the hydrolysis of the borane complex to boric acid and hydrogen gas, followed by the titration of unreacted acid to determine the amount of borane that was present.

Materials:

-

Borane-THF solution (sample)

-

Standardized hydrochloric acid (HCl) solution (e.g., 1.0 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.5 M)

-

Phenolphthalein indicator solution

-

Deionized water

-

Erlenmeyer flasks

-

Burettes

-

Pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: In a fume hood, carefully pipette a known volume (e.g., 5.00 mL) of the Borane-THF solution into an Erlenmeyer flask containing a magnetic stir bar.

-

Acidic Hydrolysis: To the flask, add a known excess volume of standardized HCl solution (e.g., 25.00 mL of 1.0 M HCl). The borane will react with the acid and water (present in the aqueous HCl solution) to form boric acid and hydrogen gas. Allow the reaction to proceed for at least 15 minutes with gentle stirring to ensure complete hydrolysis.

-

Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.

-

Back-Titration: Titrate the excess HCl in the flask with the standardized NaOH solution until the pink endpoint of the phenolphthalein indicator is reached and persists for at least 30 seconds. Record the volume of NaOH used.

-

Blank Titration: Perform a blank titration by adding the same volume of standardized HCl solution (e.g., 25.00 mL) to a flask with a similar volume of deionized water (without the Borane-THF sample) and titrating with the standardized NaOH solution to the phenolphthalein endpoint. Record the volume of NaOH used for the blank.

-

Calculation:

-

Moles of HCl reacted with Borane-THF = (Volume of NaOH for blank - Volume of NaOH for sample) x Molarity of NaOH

-

Molarity of Borane-THF = (Moles of HCl reacted) / (Volume of Borane-THF sample)

-

Protocol for Peroxide Testing in Borane-THF Solution

It is crucial to test for the presence of peroxides, especially in older containers or before any distillation or concentration steps.

Materials:

-

Borane-THF solution (sample)

-

Potassium iodide (KI)

-

Glacial acetic acid

-

Deionized water

-

Starch indicator solution (optional, for qualitative test)

-

Test tubes or small flasks

Qualitative Test:

-

To a test tube, add approximately 1 mL of the Borane-THF solution.

-

Add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.

-

Add a few drops of glacial acetic acid.

-

Shake the mixture and observe any color change. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. For better visualization, a few drops of starch indicator can be added, which will turn blue-black in the presence of iodine formed from the reaction of peroxides with KI.

Quantitative Test (Iodometric Titration):

For a more precise measurement of peroxide levels, an iodometric titration can be performed. Commercial peroxide test strips are also a convenient option for semi-quantitative analysis.

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling and storage of this compound complex.

Caption: Decision tree for the safe handling and storage of Borane-THF.

Caption: Decomposition pathways of Borane-THF under different conditions.

Caption: Experimental workflow for the titration of Borane-THF.

Emergency Procedures

Fire:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or sand. DO NOT USE WATER or foam, as Borane-THF reacts violently with water.[4]

-

Firefighting Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear.

Spills:

-

Small Spills: Absorb with a dry, inert material such as sand or vermiculite. Collect in a sealed container for disposal.

-

Large Spills: Evacuate the area. Prevent the spill from entering drains. Contain the spill and absorb with a dry, inert material.

-

General Precautions: Eliminate all ignition sources. Use non-sparking tools. Ensure adequate ventilation.

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By strictly following these handling and storage precautions, researchers can safely and effectively utilize this compound complex in their work while minimizing the associated risks. Always consult the Safety Data Sheet (SDS) for the specific product you are using for the most detailed and up-to-date information.

References

- 1. media.msanet.com [media.msanet.com]

- 2. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | C4H8BO | CID 11062302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. forxine.com [forxine.com]

- 7. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 8. US6048985A - this compound complex method of storing and reacting this compound complex - Google Patents [patents.google.com]

A Technical Guide to Borane-Tetrahydrofuran Complex: Identification, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The borane-tetrahydrofuran complex (BH₃·THF) is a pivotal reagent in modern organic synthesis, valued for its efficacy as a reducing agent and its central role in hydroboration reactions. As a stabilized form of borane, it offers a more convenient and safer alternative to gaseous diborane.[1][2] This guide provides an in-depth overview of its identification, physicochemical properties, key applications, and essential safety protocols, tailored for professionals in research and drug development.

Identification and Nomenclature

The unambiguous identification of reagents is critical for reproducible and safe laboratory work. The primary identifier for the this compound complex is its CAS number.

| Identifier | Value |

| CAS Number | 14044-65-6[3] |

| Molecular Formula | C₄H₁₁BO[3] |

| Molecular Weight | 85.94 g/mol [3] |

| Synonyms | Borane-THF, BTHF, Tetrahydrofuran borane, (T-4)-Trihydro(tetrahydrofuran)boron[4] |

| EC Number | 237-881-8[3] |

| Reaxys Number | 3668402 |

Physicochemical and Safety Data

BH₃·THF is commercially available as a solution, typically 1 M in tetrahydrofuran.[5] Its physical properties are largely influenced by the solvent. The complex is sensitive to air and moisture and is thermally unstable, requiring specific storage and handling conditions.[6]

| Property | Value |

| Appearance | Colorless to light yellow liquid[4] |

| Density (1 M solution) | ~0.876 g/mL at 25 °C[6] |

| Flash Point | -22 °C (-7.6 °F)[6] |

| Stability | Thermally unstable; decomposes above 35-50 °C.[5][6] Reacts readily with atmospheric moisture and water.[6] |

| Storage | Refrigerated (0-10 °C) under an inert atmosphere. Often stabilized with a small amount of sodium borohydride (~0.005 M).[6][7] |

Spectroscopic Identification

Spectroscopic methods are essential for confirming the identity and integrity of the BH₃·THF complex before use.

-

¹¹B NMR Spectroscopy : This is the most definitive technique for characterizing borane species. The BH₃·THF complex exhibits a distinctive quartet in its proton-coupled ¹¹B NMR spectrum, arising from the coupling of the boron-11 nucleus with the three attached protons.[8] The addition of the THF ligand shifts the resonance upfield compared to tricoordinate boranes.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum provides evidence of the B-H bond. Characteristic B-H stretching vibrations are typically observed in the region of 2400-2600 cm⁻¹.[10]

-

¹H NMR Spectroscopy : While less diagnostic than ¹¹B NMR for the boron center, the ¹H NMR spectrum can confirm the presence of the THF ligand and, through complex coupling patterns, the borane protons.

Key Applications in Synthesis

BH₃·THF is a versatile reagent with two primary areas of application that are fundamental to drug development and complex molecule synthesis: hydroboration and chemoselective reductions.

Hydroboration-Oxidation of Alkenes

The hydroboration-oxidation reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes and alkynes.[11] Borane-THF adds across a double bond, with the boron atom attaching to the less sterically hindered carbon.[2] Subsequent oxidation, typically with alkaline hydrogen peroxide, replaces the boron atom with a hydroxyl group, yielding an alcohol.[12][13] This two-step, one-pot sequence is highly reliable and stereospecific, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn-addition).[2][13]

Chemoselective Reduction of Functional Groups

BH₃·THF is an excellent reagent for the reduction of various functional groups. A key advantage is its chemoselectivity, particularly for reducing carboxylic acids to primary alcohols.[3][14] This reaction proceeds rapidly and in high yield at room temperature.[14] Notably, BH₃·THF can selectively reduce carboxylic acids in the presence of less reactive functional groups like esters, a selectivity not achievable with stronger reducing agents like lithium aluminum hydride.[5][15] Other functional groups readily reduced by BH₃·THF include aldehydes, ketones, amides, and nitriles.[4][6]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the key applications of this compound complex.

Experimental Protocols

All manipulations involving BH₃·THF must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware.

Protocol 6.1: Hydroboration-Oxidation of 1-Octene to 1-Octanol[1]

This protocol is representative of the hydroboration of a terminal alkene.

-

Setup : To a dry 5-mL conical vial containing a magnetic spin vane, add 1-octene (150 mg, 0.210 mL). Seal the vial with a septum cap.

-

Hydroboration : Using a dry syringe, slowly inject 0.8 mL of 1.0 M BH₃·THF solution into the vial over approximately 1 minute. Slower addition improves regioselectivity.

-

Reaction : Allow the solution to stir for an additional 5 minutes at room temperature to complete the hydroboration.

-

Quenching : To quench any excess BH₃, carefully add 15 drops of acetone via pipette and stir for 2 minutes.

-

Oxidation : Sequentially add 4 drops of water, 0.3 mL of 3 M NaOH (aq), and 0.3 mL of 30% H₂O₂ (aq). Caution : This oxidation is exothermic.

-

Work-up : After the reaction is complete (as determined by TLC or GC analysis), proceed with a standard extractive work-up to isolate the product, 1-octanol.

Protocol 6.2: General Procedure for the Reduction of a Carboxylic Acid

This protocol provides a general framework for the selective reduction of a carboxylic acid.

-

Setup : A solution of the carboxylic acid (1 equivalent) in anhydrous THF is prepared in a flame-dried, three-neck flask under an inert atmosphere and cooled to 0 °C in an ice bath.

-

Addition of Reagent : 1.0 M BH₃·THF solution (typically 1.1-1.5 equivalents) is added dropwise to the stirred solution of the carboxylic acid. Vigorous hydrogen gas evolution is often observed.[14]

-